
N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide, also known as ESI-09, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in treating various diseases. ESI-09 is a selective inhibitor of RAC GTPases, which play a crucial role in various cellular processes, including cell migration, proliferation, and differentiation.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide is a selective inhibitor of RAC GTPases, which are small GTP-binding proteins that play a crucial role in various cellular processes, including cell migration, proliferation, and differentiation. RAC GTPases are activated by guanine nucleotide exchange factors (GEFs) and deactivated by GTPase-activating proteins (GAPs). This compound inhibits the activation of RAC GTPases by blocking the interaction between RAC and its GEFs, thereby inhibiting the downstream signaling pathways that are involved in cell migration, proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the migration and invasion of cancer cells, reduces the proliferation of vascular smooth muscle cells, and has anti-inflammatory properties. Additionally, this compound has been shown to inhibit the activation of RAC GTPases in various cell types, including cancer cells, endothelial cells, and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has several advantages for lab experiments. It is a highly selective inhibitor of RAC GTPases and has been shown to have minimal off-target effects. Additionally, this compound is stable in solution and can be easily synthesized in large quantities. However, there are some limitations to using this compound in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in animal studies. Additionally, this compound has limited solubility in aqueous solutions, which may make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the research on N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of RAC GTPases. Additionally, further studies are needed to elucidate the downstream signaling pathways that are affected by this compound and to identify the specific cell types and diseases that may benefit from this compound treatment. Furthermore, the development of new drug delivery systems may help to overcome the limitations of this compound and improve its efficacy in vivo.
Métodos De Síntesis
The synthesis of N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of 2-ethyl-1,3-dioxo-5-isoindolinecarboxylic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of triethylamine. The reaction is carried out in dichloromethane, and the resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential in treating various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Several studies have shown that this compound inhibits the migration and invasion of cancer cells, thereby reducing the metastatic potential of cancer cells. Additionally, this compound has been shown to inhibit the proliferation of vascular smooth muscle cells, which are involved in the development of cardiovascular diseases. Furthermore, this compound has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in macrophages.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-ethyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-2-20-17(22)12-5-3-10(7-13(12)18(20)23)16(21)19-11-4-6-14-15(8-11)25-9-24-14/h3-8H,2,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSMDLQPHHXERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5697617.png)
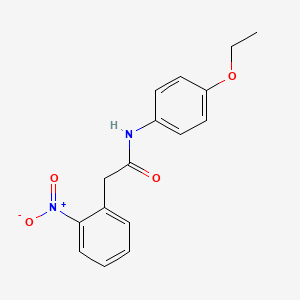
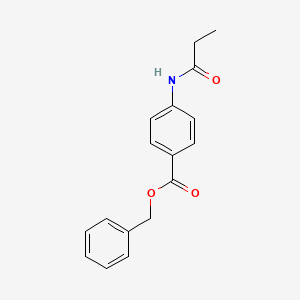
![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)
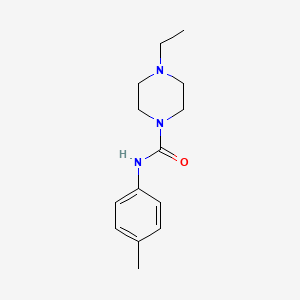
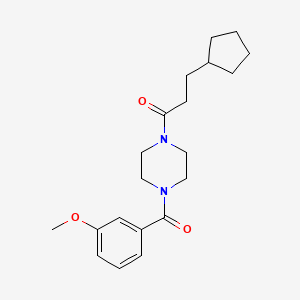
![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)

![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)
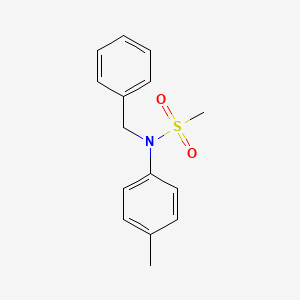


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)